molecular formula C9H9N3O2 B2596537 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester CAS No. 945840-81-3

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester

Cat. No.: B2596537
CAS No.: 945840-81-3
M. Wt: 191.19
InChI Key: LLOSAZKELZMYKM-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted pyridines with hydrazines, followed by cyclization to form the pyrazole ring. The esterification of the carboxylic acid group is achieved using ethanol in the presence of acid catalysts .

Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, ethyl ester involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The compound binds to active sites or allosteric sites of enzymes or receptors, altering their activity and leading to the desired biological effect .

Properties

IUPAC Name

ethyl 1H-pyrazolo[3,4-c]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-6(3-4-10-8)5-11-12-7/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOSAZKELZMYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC2=C1NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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